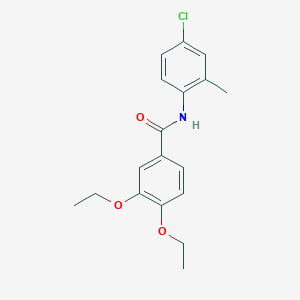
N-(4-chloro-2-methylphenyl)-3,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-3,4-diethoxybenzamide, commonly known as CME or Ethylphenidate, is a synthetic compound that belongs to the class of phenethylamines. It is a potent psychostimulant that has been widely used in scientific research, especially in the field of neuroscience. CME is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, CME has a higher potency and shorter duration of action than methylphenidate.
作用机制
CME acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, attention, and motivation. By blocking the reuptake of these neurotransmitters, CME increases their levels in the brain, leading to an increase in their activity and a subsequent increase in arousal, alertness, and focus.
Biochemical and Physiological Effects:
CME has been shown to have a number of biochemical and physiological effects on the brain and body. It increases the release of dopamine and norepinephrine, leading to an increase in their activity in the brain. This results in an increase in heart rate, blood pressure, and respiration rate. CME also increases the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory.
实验室实验的优点和局限性
One of the main advantages of using CME in lab experiments is its high potency, which allows for the investigation of the effects of psychostimulants at lower doses. Additionally, CME has a shorter duration of action than other psychostimulants, which allows for more precise control over the timing of drug administration. However, one limitation of using CME in lab experiments is its potential for abuse, which can lead to ethical concerns.
未来方向
There are several future directions for the use of CME in scientific research. One area of interest is the investigation of the long-term effects of CME on the brain and behavior, particularly in relation to addiction and substance abuse. Another area of interest is the development of new drugs that are based on the structure of CME, with the goal of creating more effective treatments for N-(4-chloro-2-methylphenyl)-3,4-diethoxybenzamide and other disorders. Finally, further research is needed to fully understand the mechanisms of action of CME and its interactions with other neurotransmitters in the brain.
合成方法
The synthesis of CME involves the condensation of 4-chloro-2-methylphenylamine with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography. The synthesis of CME is relatively simple and can be carried out in a laboratory setting.
科学研究应用
CME has been used extensively in scientific research to study the mechanisms of action of psychostimulants and their effects on the central nervous system. It has been used as a tool to investigate the role of dopamine and norepinephrine in the brain, as well as their interactions with other neurotransmitters. CME has also been used to study the effects of psychostimulants on behavior, cognition, and memory.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-9-6-13(11-17(16)23-5-2)18(21)20-15-8-7-14(19)10-12(15)3/h6-11H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXUNEUMAXKIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
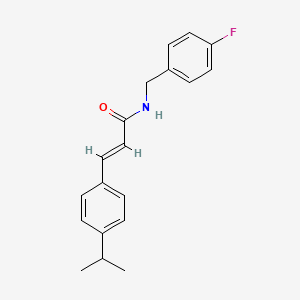
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
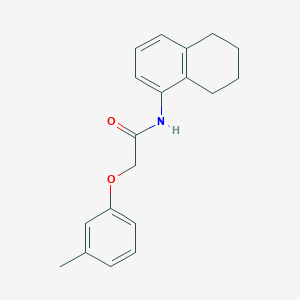
![2-(4-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5838159.png)
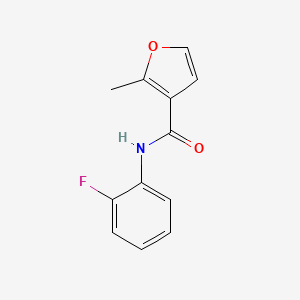
![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)

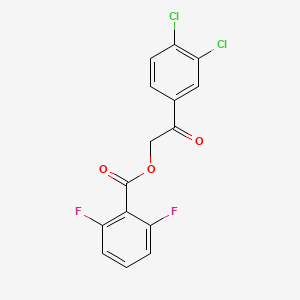
![5-{1-[(4-fluorophenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5838211.png)
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)